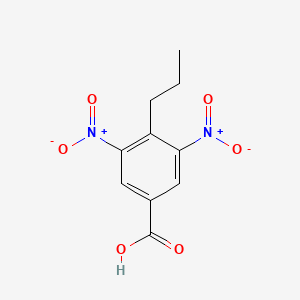

3,5-Dinitro-4-propylbenzoic acid

Description

Contextualization of Nitroaromatic Compounds in Organic Chemistry Research

Nitroaromatic compounds, which are organic molecules featuring one or more nitro groups (–NO₂) attached to an aromatic ring, represent a significant and extensively studied class of chemicals. learncbse.in The chemistry of these compounds has been developing in tandem with organic chemistry since the 19th century. nih.gov Their importance stems from the versatile reactivity conferred by the nitro group. As a powerful electron-withdrawing group, the –NO₂ moiety significantly reduces the electron density of the aromatic ring through both inductive and resonance effects. nih.govquora.com This electronic characteristic makes the aromatic ring susceptible to nucleophilic attack and facilitates a range of chemical transformations. nih.gov

Nitroaromatic compounds are crucial as building blocks and synthetic intermediates for a vast array of functional materials, including dyes, pharmaceuticals, and agricultural chemicals. nih.govquora.com Their synthesis is most commonly achieved through nitration, a reaction that introduces the nitro group onto an aromatic substrate using a mixture of nitric and sulfuric acids. learncbse.in Furthermore, the nitro group itself can serve as a good leaving group in certain reactions and can be reduced to form aromatic amines, which are themselves vital precursors for many other substances. nih.govlibretexts.org The diverse chemical behavior and reactivity of nitro compounds ensure their continued importance in modern organic synthesis and materials science. nih.gov

Significance of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group (–COOH). orgsyn.org These compounds are ubiquitous in nature, serving as intermediates in the biosynthesis of numerous secondary metabolites in plants. acs.org In the chemical sciences, benzoic acid derivatives are fundamental precursors for the industrial synthesis of a wide variety of organic substances. acs.org For instance, benzoic acid is a key starting material in the production of phenol (B47542) and is used to manufacture sodium benzoate, a widely used food preservative. acs.orgchemicalbook.com

The chemical properties of benzoic acid derivatives can be finely tuned by adding other functional groups to the benzene ring. These modifications influence the compound's acidity, solubility, and biological activity. learncbse.inwikipedia.org This versatility has led to their application in diverse fields such as pharmaceuticals, cosmetics, and food preservation, where they are valued for their antimicrobial and anti-inflammatory properties. wikipedia.orgCurrent time information in Bangalore, IN. The study of benzoic acid derivatives continues to be an active area of research, with investigations into their potential as therapeutic agents and their role in the development of new materials. wikipedia.orgCurrent time information in Bangalore, IN.

Overview of Research Trajectories for Dinitrobenzoic Acid Congeners

Dinitrobenzoic acids are a specific subfamily of benzoic acid derivatives that contain two nitro groups on the aromatic ring. A prominent member of this family is 3,5-Dinitrobenzoic acid, which serves as a benchmark for understanding its various congeners (related compounds). nih.gov Research into these compounds often focuses on their synthesis, physicochemical properties, and applications as derivatizing agents.

The synthesis of dinitrobenzoic acid congeners typically involves the direct nitration of a substituted or unsubstituted benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgwikipedia.org For example, 3,5-Dinitrobenzoic acid is produced by the nitration of benzoic acid. wikipedia.org The presence of the two strongly electron-withdrawing nitro groups makes dinitrobenzoic acids significantly more acidic than benzoic acid itself. wikipedia.org

A primary research application for compounds like 3,5-Dinitrobenzoic acid is in analytical chemistry for the identification and characterization of other organic compounds, particularly alcohols and amines. wikipedia.org By reacting the dinitrobenzoic acid (or its more reactive acid chloride derivative) with an alcohol, a solid ester derivative with a sharp, characteristic melting point is formed, allowing for the unambiguous identification of the original alcohol. wikipedia.org Research into congeners often explores how different substituents on the ring affect the properties and utility of these derivatives. For instance, studies have been conducted on 4-Methyl-3,5-dinitrobenzoic acid and 4-Bromo-3,5-dinitrobenzoic acid to understand the influence of methyl and bromo groups on the compound's reactivity and physical properties. chemicalbook.comsigmaaldrich.com Market analyses indicate ongoing interest in 3,5-Dinitrobenzoic acid for its use in pharmaceuticals and as an analytical reagent, suggesting that research into its congeners will continue to be relevant. imrmarketreports.comarchivemarketresearch.com

Detailed Findings on 3,5-Dinitro-4-propylbenzoic acid

While extensive research has been conducted on dinitrobenzoic acid and some of its congeners, specific published research on this compound is limited. The compound is primarily listed in chemical databases, and much of its characterization is based on computed data rather than extensive experimental studies.

The structure of this compound features a benzoic acid core with two nitro groups at positions 3 and 5, and a propyl group at position 4. The presence of the two nitro groups is expected to make this compound a strong acid, similar to its parent, 3,5-dinitrobenzoic acid. The propyl group, as an alkyl substituent, is traditionally considered electron-donating through hyperconjugation, which would slightly counteract the electron-withdrawing effect of the nitro groups and potentially make it a slightly weaker acid than 3,5-dinitrobenzoic acid. learncbse.inacs.org

The available data for this compound is primarily computational, as provided by resources like PubChem.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₆ | nih.gov |

| Molecular Weight | 254.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CCCC1=C(C=C(C=C1N+[O-])C(=O)O)N+[O-] | nih.gov |

| InChIKey | IJLVRZKLSKJPBO-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

This data is computed and not based on experimental measurements.

Table 2: Compound Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 248595-12-2 | nih.gov |

| PubChem CID | 2801520 | nih.gov |

Further research would be required to experimentally verify these properties and to explore the synthesis, reactivity, and potential applications of this specific dinitrobenzoic acid congener. Mass spectrometry data for the compound has been recorded, which could serve as a basis for its identification in future studies. mzcloud.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitro-4-propylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-2-3-7-8(11(15)16)4-6(10(13)14)5-9(7)12(17)18/h4-5H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLVRZKLSKJPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384267 | |

| Record name | 3,5-dinitro-4-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248595-12-2 | |

| Record name | 3,5-dinitro-4-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 3,5 Dinitro 4 Propylbenzoic Acid

Established Nitration Strategies for Benzoic Acid Skeletons

The introduction of nitro groups onto a benzoic acid framework is a well-documented process in organic chemistry, primarily achieved through electrophilic aromatic substitution. The choice of starting material and reaction conditions dictates the efficiency and outcome of the nitration.

Classical Electrophilic Aromatic Substitution for Dinitration

The direct dinitration of benzoic acid is a common method for synthesizing 3,5-Dinitrobenzoic acid . This reaction leverages the deactivating, meta-directing nature of the carboxylic acid group (-COOH). nih.govyoutube.com In this process, a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) serves as the nitrating agent. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution reaction. youtube.commasterorganicchemistry.com

The carboxylic acid group deactivates the benzene (B151609) ring towards electrophilic attack and directs the incoming nitro groups to the positions meta to it (positions 3 and 5). youtube.com The reaction typically requires forcing conditions, including elevated temperatures, to overcome the deactivation and achieve dinitration. orgsyn.org A detailed procedure published in Organic Syntheses describes heating benzoic acid in a mixture of concentrated sulfuric acid and fuming nitric acid at temperatures ranging from 70°C to 145°C to achieve yields of 54-60%. orgsyn.org

| Reagent/Condition | Procedure A orgsyn.org | Procedure B orgsyn.org |

| Starting Material | Benzoic acid | Benzoic acid |

| Nitrating Agent | Fuming nitric acid (sp. gr. 1.54) | Fuming nitric acid |

| Acid Catalyst | Concentrated sulfuric acid (sp. gr. 1.84) | Concentrated sulfuric acid |

| Temperature | 70-90°C, then 135-145°C | <45°C, then 145°C |

| Reaction Time | Several hours | 6 weeks (initial standing) + 4 hours (heating) |

| Yield | 54-58% | 60% |

Nitration of Mono-nitrobenzoic Acid Precursors

An alternative and often higher-yielding route to 3,5-Dinitrobenzoic acid involves the nitration of 3-Nitrobenzoic acid . wikipedia.orggoogle.com This two-step approach first involves the mono-nitration of benzoic acid under controlled conditions to yield 3-Nitrobenzoic acid . truman.edu In the second step, the 3-Nitrobenzoic acid is subjected to more vigorous nitration conditions.

In this case, the ring already contains a deactivating nitro group and a deactivating carboxylic acid group, both of which direct the second incoming nitro group to the position meta to themselves. This results in the desired 3,5-Dinitrobenzoic acid . This method can achieve yields of approximately 98% for the second step, as the substituents' directing effects are cooperative. wikipedia.org

Approaches for Introducing Alkyl Substituents on Dinitrobenzoic Acid Rings

The synthesis of the target molecule, 3,5-Dinitro-4-propylbenzoic acid , requires the presence of a propyl group on the aromatic ring. This can be achieved either by starting with a propyl-substituted benzoic acid or by attempting to introduce the alkyl group after nitration.

Synthetic Routes to Propylbenzoic Acid Derivatives

The most logical and efficient pathway to the target compound begins with the synthesis of 4-Propylbenzoic acid . nih.govsigmaaldrich.com This precursor can be prepared through several established methods. One common approach is the Friedel-Crafts acylation of propylbenzene (B89791) followed by oxidation of the resulting ketone. Alternatively, cross-coupling reactions can be employed. For instance, a multi-step synthesis involves the palladium-catalyzed reaction of a Grignard reagent derived from 4-bromotoluene (B49008) with a propyl halide, followed by oxidation of the methyl group. chemicalbook.com

A representative synthesis of 4-Propylbenzoic acid could involve the following steps:

Friedel-Crafts Alkylation: Reaction of benzene with a propyl halide (e.g., 1-chloropropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propylbenzene.

Friedel-Crafts Acylation: Acylation of propylbenzene with acetyl chloride and AlCl₃ to yield 4-propylacetophenone.

Oxidation: Oxidation of the acetyl group of 4-propylacetophenone to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Alkylation Strategies on Nitrobenzoic Acid Intermediates

Introducing an alkyl group, such as propyl, onto a pre-existing 3,5-Dinitrobenzoic acid ring via electrophilic substitution is synthetically unfeasible. The Friedel-Crafts alkylation reaction, the standard method for adding alkyl groups to aromatic rings, is ineffective on strongly deactivated substrates. masterorganicchemistry.com

The two nitro groups and the carboxylic acid group are powerful electron-withdrawing groups, which make the aromatic ring extremely electron-deficient. This deactivation renders the ring non-nucleophilic and thus unreactive towards the carbocation electrophile generated in Friedel-Crafts reactions. masterorganicchemistry.com Therefore, the synthetic strategy must focus on nitrating a ring that already contains the propyl substituent.

Optimization of Reaction Conditions and Yield Enhancement

The primary synthetic route to This compound is the direct nitration of 4-Propylbenzoic acid . The optimization of this reaction is crucial for maximizing the yield and purity of the desired product. In this specific substrate, the directing effects of the existing substituents are convergent:

The carboxylic acid group (-COOH) is a meta-director.

The propyl group (-CH₂CH₂CH₃) is an ortho, para-director.

Both groups direct the incoming nitronium ions to positions 3 and 5, which are meta to the carboxyl group and ortho to the propyl group. This concerted directing effect facilitates the dinitration at the desired positions. The activating nature of the propyl group makes the ring more susceptible to electrophilic attack than benzoic acid itself.

Optimization would focus on controlling the reaction's exothermicity and preventing side reactions. Key parameters to optimize include:

Temperature Control: Maintaining a low temperature, particularly during the addition of the nitrating mixture, is essential to control the reaction rate and prevent the formation of unwanted byproducts or over-nitration. truman.edu

Molar Ratio of Reagents: The stoichiometry of nitric acid to the substrate is critical. A sufficient excess of the nitrating agent is required for dinitration, but an overly large excess can lead to oxidative degradation. A patent for the synthesis of 3,5-Dinitrobenzoic acid suggests a molar ratio of benzoic acid to nitric acid between 1:2 and 1:4. google.com

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete dinitration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Use of Microreactors: Modern approaches using microchannel reactors can significantly improve reaction control, heat transfer, and safety, leading to shorter reaction times and higher yields compared to traditional batch processes. google.com

A proposed set of optimized conditions based on analogous reactions is presented below.

| Parameter | Proposed Condition | Rationale |

| Substrate | 4-Propylbenzoic acid | Precursor with the required carbon skeleton. |

| Nitrating Agent | Fuming HNO₃ / Concentrated H₂SO₄ | Generates a high concentration of the required NO₂⁺ electrophile for dinitration. orgsyn.org |

| Molar Ratio (Substrate:HNO₃) | 1 : 2.5 - 3.0 | To ensure dinitration while minimizing oxidative side reactions. google.com |

| Temperature | 0-10 °C (addition), then 80-100 °C (heating) | Initial cooling to control exotherm, followed by heating to drive the dinitration to completion. orgsyn.orgtruman.edu |

| Quenching | Pouring onto ice/water | To stop the reaction and precipitate the solid product. orgsyn.orgtruman.edu |

Green Chemistry Principles in Dinitrobenzoic Acid Synthesis

The synthesis of dinitrobenzoic acids, including this compound, has traditionally relied on methods that are effective but raise significant environmental and safety concerns. The classic approach involves the use of potent nitrating agents such as fuming nitric acid in conjunction with concentrated sulfuric acid. orgsyn.orgchemicalbook.com This process, while achieving dinitration, generates substantial quantities of hazardous waste, including strong acids and nitrogen oxides (NOx), which are major atmospheric pollutants. Current time information in Bangalore, IN. The harsh reaction conditions also pose safety risks. In response to these challenges, the principles of green chemistry are being increasingly applied to develop more sustainable and environmentally benign synthetic routes for dinitrobenzoic acids.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of dinitrobenzoic acids include the use of safer solvents and reagents, improved atom economy, energy efficiency, and the use of catalysts to enable milder reaction conditions.

One of the primary goals in greening the synthesis of dinitrobenzoic acids is to replace the hazardous mixed acid system. Research has explored several alternative nitrating agents and catalytic systems to achieve this. These include the use of solid-supported reagents, such as inorganic nitrates adsorbed onto silica (B1680970) gel, which can simplify product purification and minimize waste. Current time information in Bangalore, IN. Another approach involves the use of milder nitrating agents like calcium nitrate (B79036) or copper(II) nitrate, often in conjunction with microwave irradiation to accelerate the reaction and improve energy efficiency. orgsyn.org Photochemical nitration, utilizing the irradiation of nitrate ions in aqueous solutions, represents another potential green pathway, although its application to complex substituted benzoic acids requires further investigation.

The use of advanced reactor technologies, such as microchannel reactors, is also a promising strategy. These reactors offer enhanced heat and mass transfer, allowing for better control over highly exothermic nitration reactions and potentially improving safety and product selectivity. This technology has been explored for the synthesis of 3,5-dinitrobenzoic acid, demonstrating the potential for continuous and more controlled production.

While specific research on the green synthesis of this compound is not extensively documented in publicly available literature, the principles and methodologies developed for other dinitrobenzoic acids provide a clear framework for its potential eco-friendly production. The starting material, 4-propylbenzoic acid, could theoretically be dinitrated using these greener approaches. The directing effects of the carboxylic acid and propyl groups would need to be carefully considered to achieve the desired 3,5-dinitro substitution pattern.

Below is a comparative table illustrating the differences between traditional and potential green synthesis approaches for dinitrobenzoic acids.

| Parameter | Traditional Synthesis (e.g., for 3,5-Dinitrobenzoic Acid) | Potential Green Synthesis Approaches |

| Nitrating Agent | Fuming Nitric Acid and Concentrated Sulfuric Acid orgsyn.orgchemicalbook.com | Safer alternatives like metal nitrates (e.g., Ca(NO₃)₂, Cu(NO₃)₂) or solid-supported nitrates. orgsyn.orgCurrent time information in Bangalore, IN. |

| Solvent | Often neat (using the strong acids as the solvent) | Greener solvents or solvent-free conditions where possible. |

| Catalyst | Sulfuric acid acts as both a catalyst and a dehydrating agent. | Heterogeneous catalysts, solid acids, or photocatalysts to enable milder conditions. |

| Energy Input | Often requires heating for extended periods at high temperatures. orgsyn.org | Microwave irradiation or photochemical methods to reduce reaction times and energy consumption. orgsyn.org |

| Byproducts/Waste | Large quantities of spent strong acids and toxic NOx gases. Current time information in Bangalore, IN. | Reduced acid waste and elimination or capture of NOx gases. |

| Safety | High risk due to corrosive and reactive nature of reagents. | Improved safety profile with the use of less hazardous materials and better reaction control. |

The development of green synthetic methods for this compound and related compounds is an ongoing area of research. The adoption of these principles is crucial for minimizing the environmental footprint of chemical manufacturing and ensuring the sustainability of these important chemical intermediates.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dinitro 4 Propylbenzoic Acid

Electron-Withdrawing Effects of Nitro Groups on Reactivity

The chemical personality of 3,5-Dinitro-4-propylbenzoic acid is dominated by the presence of two nitro (-NO₂) groups positioned at the meta positions relative to the carboxylic acid. These nitro groups are powerful electron-withdrawing groups, exerting their influence through both inductive (-I) and resonance (-R) effects. vedantu.comnih.gov This strong electron withdrawal significantly reduces the electron density of the aromatic ring and has a pronounced impact on the molecule's acidity and reactivity in substitution reactions. nih.gov

| Compound | pKa Value |

| Benzoic Acid | 4.20 wikipedia.org |

| 3-Nitrobenzoic Acid | 3.47 wikipedia.org |

| 4-Nitrobenzoic Acid | 3.41 libretexts.org |

| 3,5-Dinitrobenzoic Acid | 2.82 wikipedia.org |

This table illustrates the increase in acidity (lower pKa) of benzoic acid with the addition of electron-withdrawing nitro groups.

Furthermore, the deactivation of the benzene (B151609) ring by the nitro groups makes electrophilic aromatic substitution reactions, where the ring acts as a nucleophile, significantly less favorable than for benzoic acid itself. vedantu.com Conversely, this electron deficiency activates the aromatic ring for nucleophilic aromatic substitution (SNAr), where the ring is attacked by a nucleophile. nih.gov

Nucleophilic Substitution Reactions Involving Dinitrobenzoic Acid Salts

The electron-deficient nature of the aromatic ring in dinitrobenzoic acids makes them prime candidates for nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile attacks the ring, leading to the displacement of a leaving group. While this compound itself does not have a leaving group other than the carboxylic acid or a nitro group (which requires harsh conditions), related compounds with leaving groups like halogens are highly reactive. For instance, studies on compounds like 1-chloro-2,4-dinitrobenzene (B32670) and methyl 2,4-dichloro-3,5-dinitrobenzoate demonstrate the facility of these reactions. ccsenet.orgresearchgate.net The reaction typically proceeds via the formation of a resonance-stabilized Meisenheimer complex, an anionic intermediate, before the leaving group is expelled. researchgate.net

Reactions with Chloroacetic Acid Derivatives

Salts of dinitrobenzoic acid can act as nucleophiles, but more commonly, the dinitrophenyl ring itself is the electrophilic substrate for nucleophilic attack. In the context of reactions with chloroacetic acid derivatives, a relevant example involves the reaction of o-phenylenediamine (B120857) with chloroacetic acid to form 3,4-dihydroquinoxalin-2(1H)-one. derpharmachemica.com While not a direct reaction of a dinitrobenzoic acid salt, it illustrates the reactivity of a chloroacetic acid derivative with an aromatic amine.

A more direct analogy can be drawn from the synthesis of n-propyl-4-diallylamino-3,5-dinitro-benzoate, which starts from 4-chloro-3,5-dinitro-benzoic acid. prepchem.com In this synthesis, the chlorine atom is substituted by diallylamine, a nucleophile. This demonstrates that a halogenated derivative of the title compound is highly susceptible to nucleophilic substitution. A similar reaction could be envisioned where the sodium salt of chloroacetic acid acts as a nucleophile, attacking a halogenated dinitrobenzoic acid derivative, though specific examples in the literature are scarce.

Influence of Solvent Systems on Reaction Kinetics

The kinetics of nucleophilic aromatic substitution reactions are highly dependent on the solvent system used. ccsenet.orgpsu.edu The choice of solvent can influence the solubility of reactants and, more importantly, stabilize or destabilize the transition states and intermediates involved in the reaction mechanism.

Studies on the reactions of 1-fluoro-2,4-dinitrobenzene (B121222) and 1-chloro-2,4-dinitrobenzene with nucleophiles like piperidine (B6355638) and hydrazine (B178648) have provided detailed insights into solvent effects. ccsenet.orgpsu.edursc.org

Aprotic Solvents: In aprotic solvents (e.g., toluene, benzene, dioxane, acetonitrile, DMSO), the reaction rates can vary significantly. ccsenet.orgpsu.edu For many SNAr reactions, the formation of the Meisenheimer intermediate is the rate-limiting step. However, in some aprotic solvents, especially with a poor leaving group, the decomposition of the intermediate to products can be rate-limiting. psu.edu

Protic Solvents: Polar protic solvents, such as methanol (B129727) or water, can stabilize both the nucleophile and the leaving group through hydrogen bonding. libretexts.org This can sometimes slow down reactions by solvating the nucleophile too strongly, reducing its reactivity. However, for reactions where the departure of the leaving group is the rate-determining step, hydrogen-bond donor (HBD) solvents can assist in its departure, thus accelerating the reaction. psu.edursc.org

| Solvent Type | General Effect on SNAr Reactions | Rationale |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Generally accelerate reactions. | Solubilize ionic reactants and effectively solvate the cationic counter-ion of the nucleophile, leaving the anion more "naked" and reactive. They are poor at solvating the anionic intermediate. ccsenet.org |

| Polar Protic (e.g., Methanol, Water) | Variable effects. Can accelerate or decelerate. | Can stabilize the transition state leading to the Meisenheimer complex. However, they can also strongly solvate the nucleophile via hydrogen bonding, decreasing its nucleophilicity. Can assist in the departure of the leaving group. psu.edulibretexts.org |

| Nonpolar Aprotic (e.g., Benzene, Toluene) | Generally slower reaction rates. | Poor solubility of ionic nucleophiles and less stabilization of charged intermediates and transition states. psu.edu |

This table summarizes the general influence of different solvent classes on the kinetics of nucleophilic aromatic substitution (SNAr) reactions.

Photoredox Transformations and Photoinduced Electron Transfer Phenomena

Dinitroaromatic compounds are well-known electron acceptors and can participate in photoredox and photoinduced electron transfer (PET) processes. nih.govnih.gov Upon absorption of light, the molecule is promoted to an excited state, which is a much stronger oxidizing agent than the ground state molecule. This excited state can then accept an electron from a suitable donor molecule, initiating a cascade of chemical reactions. youtube.com

Photoreactivity in Charge-Transfer Crystals

3,5-Dinitrobenzoic acid is known to form donor-acceptor crystals, also known as charge-transfer (CT) crystals, with various electron-donating molecules. elsevierpure.com A specific study investigated the photoreactivity of co-crystals formed between 3,5-dinitrobenzoic acid and N-alkylcarbazoles. elsevierpure.com In these crystals, the electron-rich carbazole (B46965) moiety acts as the donor and the electron-poor dinitrobenzoic acid acts as the acceptor. This arrangement facilitates the formation of a charge-transfer complex, which often exhibits a distinct color. sciencedaily.comrsc.org

Upon irradiation with light, an electron is transferred from the donor (N-alkylcarbazole) to the acceptor (3,5-dinitrobenzoic acid). elsevierpure.comrsc.org This photoinduced electron transfer is the primary photochemical event. The subsequent reactions depend on the specific structure of the crystal packing and the nature of the reactants. Such processes are of interest for developing molecular-level switches and other photoresponsive materials. researchgate.net The conformation of the nitro groups, which is influenced by crystal packing forces, can significantly affect the charge distribution and the electrostatic potential of the molecule, thereby influencing these photoreactive processes. nih.govacs.org

Alpha-Oxidation Mechanisms in N-Alkyl Substrates

The radical anion of the dinitrobenzoate formed after photoinduced electron transfer is a key intermediate that can drive further reactions. When the electron donor is a species with N-alkyl groups, such as a tertiary amine, the process can lead to the oxidation of the carbon atom alpha to the nitrogen. acs.org

The general mechanism for this alpha-oxidation involves the following steps:

Photoexcitation: The dinitroaromatic compound absorbs light and reaches an excited state. youtube.com

Electron Transfer: The excited dinitroaromatic compound accepts an electron from the N-alkyl substrate, generating a dinitroaromatic radical anion and an amine radical cation. nih.govnih.gov

Proton Transfer/H-atom Abstraction: The amine radical cation is highly acidic at the alpha-carbon position. A base or the dinitroaromatic radical anion can abstract a proton (or a hydrogen atom can be abstracted in a related process) to form an α-amino radical. acs.orgyoutube.com

This photoredox-catalyzed pathway allows for the functionalization of C-H bonds adjacent to nitrogen under mild conditions, driven by visible light. acs.orgacs.org

Electrophilic and Radical Reaction Pathways

The reactivity of this compound is dictated by the cumulative influence of its substituents: two strongly deactivating nitro groups, a deactivating carboxylic acid group, and an activating propyl group. These groups modulate the electron density of the aromatic ring and influence the stability of reaction intermediates, thereby determining the feasibility and orientation of chemical transformations.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly hindered. The two nitro groups and the carboxylic acid group are powerful electron-withdrawing groups, which deactivate the ring towards attack by electrophiles. The nitro groups exert their deactivating effect through both resonance and inductive effects, while the carboxylic acid group deactivates primarily through its inductive effect.

The propyl group, being an alkyl group, is an activating substituent that directs incoming electrophiles to the ortho and para positions. However, in this specific molecule, the positions ortho to the propyl group (positions 3 and 5) are already occupied by the deactivating nitro groups. The position para to the propyl group is occupied by the carboxylic acid. The remaining positions on the ring (positions 2 and 6) are ortho to the deactivating nitro and carboxylic acid groups, making them highly deactivated.

Therefore, any electrophilic substitution on the aromatic ring of this compound would be extremely difficult to achieve and would require harsh reaction conditions. The strong deactivation by the nitro and carboxyl groups overwhelmingly counteracts the activating effect of the propyl group.

Radical Reactions:

In contrast to the challenging electrophilic substitution on the aromatic ring, the propyl group offers a site for radical reactions. Specifically, the benzylic hydrogens on the carbon atom attached to the aromatic ring (the α-carbon of the propyl group) are susceptible to abstraction by radicals. This is due to the resonance stabilization of the resulting benzylic radical.

A typical radical reaction would involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a halogen source like N-bromosuccinimide (NBS) for benzylic bromination. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com The stability of the benzylic radical intermediate makes this a favored reaction pathway over reactions on the deactivated aromatic ring.

Comparative Reactivity Studies Across Dinitrobenzoic Acid Isomers

A comparative analysis of the reactivity of dinitrobenzoic acid isomers highlights the critical role of substituent positioning on the aromatic ring. The electronic and steric effects of the nitro, carboxylic acid, and in our case, the propyl group, lead to significant differences in their chemical behavior. numberanalytics.comwikipedia.org

Influence of Substituent Position on Acidity and Electrophilic Substitution:

The acidity of dinitrobenzoic acids is a key parameter for comparison. For instance, 3,5-dinitrobenzoic acid is a stronger acid (pKa = 2.82) than benzoic acid (pKa = 4.20) due to the electron-withdrawing nature of the two nitro groups which stabilize the carboxylate anion. wikipedia.org The introduction of a propyl group at the 4-position in this compound is expected to slightly decrease its acidity compared to 3,5-dinitrobenzoic acid due to the electron-donating nature of the alkyl group.

The table below provides a qualitative comparison of the expected reactivity of different dinitrobenzoic acid isomers towards electrophilic aromatic substitution.

| Compound | Substituent Positions | Expected Reactivity towards EAS | Directing Effects |

| 2,4-Dinitrobenzoic acid | NO₂ at 2,4; COOH at 1 | Highly Deactivated | Incoming electrophile directed to position 5 |

| 3,5-Dinitrobenzoic acid | NO₂ at 3,5; COOH at 1 | Highly Deactivated | Incoming electrophile directed to position 2, 4, or 6 (all highly deactivated) |

| This compound | NO₂ at 3,5; Propyl at 4; COOH at 1 | Extremely Deactivated | No favorable position for substitution |

| 2,6-Dinitrobenzoic acid | NO₂ at 2,6; COOH at 1 | Extremely Deactivated (high steric hindrance) | Incoming electrophile directed to position 4 |

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of these isomers. numberanalytics.comwikipedia.org In 2,6-dinitrobenzoic acid, the two nitro groups flanking the carboxylic acid group create significant steric hindrance, which can impede reactions involving the carboxyl group, such as esterification. In this compound, the propyl group at the 4-position introduces steric bulk that can influence the approach of reagents to the adjacent nitro groups and the carboxylic acid.

Radical Reactivity Comparison:

The presence of the propyl group in this compound provides a unique avenue for radical reactivity that is absent in other dinitrobenzoic acid isomers that lack an alkyl side chain. This makes it susceptible to reactions like benzylic halogenation, which would not occur with isomers like 2,4-dinitrobenzoic acid or 3,5-dinitrobenzoic acid under similar conditions.

The following table summarizes the key reactivity differences discussed:

| Property | 2,4-Dinitrobenzoic acid | 3,5-Dinitrobenzoic acid | This compound |

| Aromatic Electrophilic Substitution | Highly Deactivated | Highly Deactivated | Extremely Deactivated |

| Benzylic Radical Reaction | Not Applicable | Not Applicable | Favorable at the propyl group |

| Relative Acidity (pKa) | Lower than benzoic acid | 2.82 | Expected to be slightly higher than 2.82 |

| Steric Hindrance around COOH | Moderate | Low | Moderate |

Spectroscopic and Advanced Characterization for Structural Elucidation and Molecular Interactions

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3,5-Dinitro-4-propylbenzoic acid, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

While a publicly available experimental spectrum for this compound is not readily found in the scientific literature, predicted NMR data can offer valuable insights into the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propyl group. The two equivalent aromatic protons are anticipated to appear as a singlet in the downfield region, typically between 8.5 and 9.5 ppm, due to the strong deshielding effects of the adjacent nitro and carboxylic acid groups. The propyl group would exhibit a more complex pattern: a triplet for the terminal methyl group (CH₃) around 0.9-1.2 ppm, a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂) around 1.5-2.0 ppm, and a triplet for the methylene group attached to the aromatic ring (CH₂) further downfield, likely in the range of 2.8-3.2 ppm, due to the influence of the aromatic system.

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would appear between 120 and 160 ppm, with the carbons bearing the nitro groups showing significant downfield shifts. The carbons of the propyl group would be found in the upfield region of the spectrum.

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 9.0 - 9.2 (s, 2H) | - |

| Propyl-CH₂ (alpha) | 2.9 - 3.1 (t, 2H) | 25 - 30 |

| Propyl-CH₂ (beta) | 1.6 - 1.8 (sext, 2H) | 22 - 26 |

| Propyl-CH₃ (gamma) | 0.9 - 1.1 (t, 3H) | 13 - 15 |

| Aromatic-C (C-1) | - | 130 - 135 |

| Aromatic-C (C-2, C-6) | - | 120 - 125 |

| Aromatic-C (C-3, C-5) | - | 148 - 152 |

| Aromatic-C (C-4) | - | 140 - 145 |

Note: These are predicted values and may differ from experimental results.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups are the carboxylic acid (-COOH), the nitro groups (-NO₂), and the substituted benzene (B151609) ring.

The FTIR spectrum would be expected to display characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups are expected to produce two strong bands, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the propyl group would also be present in the fingerprint region.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| Nitro Group Asymmetric Stretch | 1520 - 1560 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₀N₂O₆), the calculated molecular weight is approximately 254.05 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254.

Fragmentation of this compound would likely proceed through several characteristic pathways. Loss of the carboxylic acid group (-COOH, 45 Da) would result in a fragment ion at m/z 209. Cleavage of the propyl group could also occur. Loss of a propyl radical (•C₃H₇, 43 Da) would lead to a fragment at m/z 211. Further fragmentation could involve the loss of one or both nitro groups (-NO₂, 46 Da). For instance, the loss of a nitro group from the molecular ion would yield a fragment at m/z 208.

A spectral tree from a public database for this compound confirms the presence of key fragments that aid in its identification. mzcloud.org

Interactive Table: Observed Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 254 | [M]⁺ (Molecular Ion) |

| 237 | [M - OH]⁺ |

| 211 | [M - C₃H₇]⁺ |

| 209 | [M - COOH]⁺ |

| 208 | [M - NO₂]⁺ |

Data sourced from mzCloud. mzcloud.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. The application of EPR to this compound would require the generation of a radical species from the parent molecule, for instance, through electrochemical reduction or chemical reaction.

As of now, there are no specific EPR studies found in the public domain for radical species derived from this compound. However, if such a radical anion were to be generated, EPR spectroscopy would be invaluable for probing its electronic structure.

Spin Density Distribution Investigations

In a hypothetical radical anion of this compound, the unpaired electron would be delocalized over the aromatic ring and the nitro groups. EPR spectroscopy, through the analysis of g-factors and hyperfine coupling constants, would allow for the mapping of the spin density distribution. It is expected that a significant portion of the spin density would reside on the two nitro groups due to their high electron-withdrawing nature. The distribution of spin density on the aromatic ring would also be influenced by the positions of the nitro groups and the propyl and carboxylic acid substituents.

Hyperfine Coupling Constant Derivations

The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (such as ¹H and ¹⁴N) gives rise to hyperfine splitting in the EPR spectrum. The magnitude of this splitting, known as the hyperfine coupling constant (hfc), is directly proportional to the spin density at that nucleus.

For the radical anion of this compound, one would expect to observe hyperfine coupling to the two equivalent nitrogen nuclei of the nitro groups and to the aromatic protons. The magnitude of the nitrogen hfcs would provide a direct measure of the spin density on the nitro groups. The proton hfcs would reveal the spin density distribution on the aromatic ring. The protons of the propyl group, being further from the π-system, would likely exhibit much smaller or unresolved hyperfine couplings. The analysis of these hyperfine coupling constants would provide a detailed picture of the electronic structure of the radical species.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed analysis of its crystalline packing, unit cell dimensions, and intermolecular interactions is not possible at this time.

Should a single crystal of sufficient quality be grown, XRD analysis would reveal the planarity of the benzoic acid moiety, the orientation of the nitro groups relative to the aromatic ring, and the conformation of the propyl group. It would also elucidate the hydrogen bonding network formed by the carboxylic acid groups, which typically form dimers in the solid state. Furthermore, the analysis would show how the molecules pack in the crystal lattice, influenced by van der Waals forces and potential π-π interactions between the electron-deficient aromatic rings.

Computational Chemistry and Theoretical Modeling of 3,5 Dinitro 4 Propylbenzoic Acid

Theoretical Insights into Reactivity and Reaction Pathways

Further research and computational studies would be required to generate the data necessary to populate these sections.

Energy Gap (ELUMO-EHOMO) Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger energy gap indicates greater stability and lower reactivity. For 3,5-Dinitro-4-propylbenzoic acid, the presence of electron-withdrawing nitro groups (-NO2) and a carboxylic acid group (-COOH) on the benzene (B151609) ring, along with an electron-donating propyl group (-C3H7), would significantly influence the energies of these frontier orbitals.

A hypothetical DFT calculation would provide the specific energy values for EHOMO and ELUMO, from which the energy gap (ΔE) is determined:

ΔE = ELUMO - EHOMO

This energy gap is instrumental in predicting the molecule's behavior in chemical reactions, its electronic absorption properties, and its potential as an electronic material.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -Value |

| LUMO | -Value |

| Energy Gap (ΔE) | -Value |

Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals that align with the familiar Lewis structure concepts.

For this compound, NBO analysis would reveal the extent of electron delocalization and the nature of intramolecular charge transfer. Key insights would be gained by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Significant E(2) values would indicate strong electronic delocalization, contributing to the molecule's stability. In this compound, important interactions would be expected between the lone pairs of the oxygen atoms in the nitro and carboxylic acid groups and the π* anti-bonding orbitals of the benzene ring. This analysis would also quantify the polarization of the various bonds within the molecule, providing insight into its electrostatic properties.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of NO2 | π*(C-C) of Ring | -Value |

| LP(O) of COOH | π*(C-C) of Ring | -Value |

| π(C-C) of Ring | π*(C-C) of Ring | -Value |

Note: This table represents a hypothetical output of an NBO analysis, illustrating the types of interactions that would be quantified. Specific values require dedicated computational studies.

Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties of this compound, providing valuable information for its characterization. Time-dependent DFT (TD-DFT) is a common method for simulating UV-Visible absorption spectra, which are governed by electronic transitions between molecular orbitals. The calculated maximum absorption wavelength (λmax) would correspond to the HOMO-LUMO transition or other significant electronic excitations.

Similarly, vibrational spectra, such as Infrared (IR) and Raman spectra, can be simulated by calculating the vibrational frequencies of the molecule. These simulations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the C=O, N-O, and C-H bonds. While experimental mass spectra for this compound are available, computational fragmentation analysis could further aid in the interpretation of these spectra.

Modeling of Adsorption Mechanisms on Material Surfaces

Understanding the interaction of this compound with material surfaces is crucial for applications such as catalysis, sensing, and environmental remediation. Computational modeling can elucidate the adsorption mechanisms at a molecular level.

DFT calculations can be used to model the adsorption of the molecule on various surfaces, such as graphene, activated carbon, or metal oxides. These models can predict the preferred orientation of the molecule on the surface and calculate the adsorption energy, which indicates the strength of the interaction. The analysis would likely reveal that the adsorption is driven by a combination of π-π stacking interactions between the benzene ring and a graphitic surface, as well as electrostatic interactions involving the polar nitro and carboxylic acid groups. acs.orgacs.org

For nitroaromatic compounds, charge transfer between the molecule and the surface is often a key aspect of the adsorption mechanism. acs.orgmdpi.com Modeling can quantify this charge transfer and identify the specific atoms involved in the interaction. This information is vital for designing materials with enhanced adsorption capacity and selectivity for such molecules.

Supramolecular Chemistry and Solid State Phenomena of Dinitrobenzoic Acids

Formation and Characterization of Solid Solutions with Related Compounds

There is no available scientific literature detailing the formation or characterization of solid solutions involving 3,5-Dinitro-4-propylbenzoic acid.

Impact of Functional Groups and Substituent Position on Solid Solution Formation

No studies have been found that investigate the impact of the propyl group at the 4-position or the nitro groups at the 3- and 5-positions of the benzoic acid ring on the formation of solid solutions for this specific compound.

Experimental Determination of Solubility Limits in Solid Systems

There are no published experimental data on the solubility limits of this compound in any solid systems.

Crystal Engineering and Polymorphism Studies

No crystallographic data, crystal engineering studies, or investigations into the potential polymorphism of this compound have been reported in the scientific literature.

Co-crystallization Strategies and Supramolecular Synthons

There is no information available regarding attempts to form co-crystals with this compound. Consequently, there are no identified or studied supramolecular synthons involving this compound.

Charge-Transfer Complexation with Organic Donors

No studies have been found that explore the ability of this compound to form charge-transfer complexes with organic donor molecules.

Environmental Dynamics and Biotransformation of Nitroaromatic Carboxylic Acids

Persistence and Degradation Pathways in Environmental Matrices

Nitroaromatic compounds are a major group of recalcitrant xenobiotics, meaning they are foreign to biological systems and resist degradation. nih.govresearchgate.net The persistence of these compounds in the environment is largely due to the strong electron-withdrawing nature of the nitro groups, which, combined with the inherent stability of the benzene (B151609) ring, makes them resistant to oxidative attack by microbial enzymes. nih.govnih.govrsc.org This recalcitrance is often amplified by the compound's toxicity and mutagenicity. nih.govnih.gov For many nitroaromatic compounds, persistence in soil and water is a significant environmental concern, leading to their classification as priority pollutants by agencies like the U.S. Environmental Protection Agency. nih.govnih.gov

Degradation in environmental matrices can occur, albeit slowly, through two primary types of pathways: reductive and oxidative. researchgate.net The addition of nitro groups to an aromatic ring significantly alters its chemical properties, often meaning that the degradation pathways evolved for unsubstituted aromatic compounds are not effective for their nitrated counterparts. dtic.mil The specific pathway depends on the compound, environmental conditions (such as the presence or absence of oxygen), and the microbial communities present. mdpi.com Generally, initial transformation steps involve either the reduction of a nitro group or the oxidation of the aromatic ring. nih.gov

Microbial Biotransformation Mechanisms of Nitroaromatic Compounds

Microorganisms have demonstrated a remarkable ability to adapt and evolve pathways to utilize synthetic nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov The general strategy involves converting the initial substrate into common metabolic intermediates, such as catechols, which can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

Microbial degradation of nitroaromatic compounds proceeds through two main routes: reduction or oxidation.

Reductive Pathways: Under anaerobic (oxygen-deficient) conditions, the primary transformation involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. mdpi.comresearchgate.net This reduction is catalyzed by enzymes called nitroreductases. mdpi.com The resulting aromatic amines are often less toxic and more biodegradable than the parent nitroaromatic compound. mdpi.com For instance, the initial step in the anaerobic degradation of many nitroaromatics is the reduction of the nitro group to an amino group. mdpi.com This strategy is particularly effective for polynitrated compounds, which are often only susceptible to biodegradation under anaerobic conditions. mdpi.com

Oxidative Pathways: In aerobic (oxygen-rich) environments, microorganisms can initiate degradation by attacking the aromatic ring directly. This can be catalyzed by monooxygenase or dioxygenase enzymes. dtic.mil Monooxygenases can replace a nitro group with a hydroxyl group (-OH), releasing the nitro group as nitrite (B80452) (NO2-). dtic.mil Dioxygenases, on the other hand, add two hydroxyl groups to the aromatic ring, forming a diol, which is also a step that can lead to the release of the nitro group as nitrite. nih.govdtic.mil These oxidative reactions form catechols or other dihydroxylated intermediates, which are then substrates for ring-cleavage enzymes and further metabolism. dtic.mil The degradation of compounds like nitrobenzene (B124822) and various nitrotoluenes often begins with an oxidative attack. nih.gov

The biological breakdown of xenobiotics like 3,5-Dinitro-4-propylbenzoic acid is mediated by specific enzyme systems. The degradation of aromatic compounds involves two main categories of enzymes: peripheral enzymes and ring-cleavage enzymes. nih.gov

Peripheral Enzymes are responsible for the initial transformation of the pollutant into a metabolite that can be further processed. nih.gov For nitroaromatics, these include:

Nitroreductases: These enzymes catalyze the reduction of nitro groups to amino groups, a crucial first step in many anaerobic and some aerobic degradation pathways. mdpi.comresearchgate.net They are typically flavoenzymes. researchgate.net

Oxygenases (Monooxygenases and Dioxygenases): These are key enzymes in aerobic degradation. dtic.milnih.gov They incorporate oxygen atoms into the aromatic ring, making it unstable and susceptible to cleavage. nih.gov This hydroxylation often results in the removal of the nitro group as nitrite. dtic.mil For example, nitroarene dioxygenase enzymes have been identified in several bacterial strains that degrade nitrobenzenes and nitrotoluenes. nih.gov

Peroxidases and Laccases: Primarily found in fungi, like the white-rot fungus Phanerochaete chrysosporium, these enzymes have a broad substrate specificity and can degrade highly recalcitrant pollutants, including various nitroaromatics. nih.govmdpi.com

Ring-Cleavage Enzymes act on the hydroxylated intermediates (like catechols) produced by the peripheral enzymes, breaking open the aromatic ring to form aliphatic products that can be funneled into central metabolism. nih.govnih.gov

| Enzyme Class | Function | Typical Organism | Example Substrate(s) | Reference(s) |

|---|---|---|---|---|

| Nitroreductases | Reduction of nitro groups to amino groups | Bacteria, Fungi | Dinitrobenzenes, Trinitrotoluene (TNT) | mdpi.comresearchgate.net |

| Dioxygenases | Addition of two hydroxyl groups to the aromatic ring, often displacing a nitro group | Bacteria (e.g., Comamonas, Burkholderia) | Nitrobenzene, 2,4-Dinitrotoluene (B133949) | nih.govdtic.mil |

| Monooxygenases | Replacement of a nitro group with a hydroxyl group | Bacteria | 4-Nitrophenol, 2-Nitrophenol | dtic.mil |

| Lignin Peroxidase (LiP) / Manganese Peroxidase (MnP) | Broad-specificity oxidation of recalcitrant compounds | Fungi (e.g., Phanerochaete chrysosporium) | TNT, Dinitrosalicylic acid | nih.govmdpi.com |

Recalcitrance of Multiply Nitrated Aromatics to Biodegradation

The presence of multiple nitro groups on an aromatic ring, as in this compound, significantly increases the compound's resistance to biodegradation. rsc.orgmdpi.com This heightened recalcitrance stems from several factors:

Electron Deficiency: The powerful electron-withdrawing effect of multiple nitro groups makes the aromatic ring electron-deficient. This deactivates the ring towards electrophilic attack, which is the mechanism of action for many oxidative enzymes (oxygenases) that initiate aerobic degradation. nih.govnih.govrsc.org

Toxicity: Many polynitrated aromatic compounds are highly toxic to microorganisms, inhibiting the very biological activity that could lead to their degradation. nih.govnih.gov

While singly nitrated compounds are often effectively mineralized in the environment, multiply nitrated aromatics like 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT) are notoriously persistent and toxic. rsc.org The degradation of these compounds often requires specialized microorganisms and specific environmental conditions. rsc.orgmdpi.com For instance, bacteria capable of mineralizing the highly recalcitrant 2,4-dinitrotoluene have been isolated almost exclusively from sites with a long history of contamination by this specific compound, suggesting that the evolutionary pressure of the pollutant is necessary for the development of degradation capabilities. dtic.mil

| Factor | Description | Consequence for Biodegradation | Reference(s) |

|---|---|---|---|

| Electron-Withdrawing Nitro Groups | Nitro groups pull electron density from the aromatic ring. This effect is additive with multiple groups. | Makes the ring resistant to attack by oxidative enzymes (oxygenases), hindering aerobic degradation pathways. | nih.govnih.govrsc.org |

| Increased Number of Nitro Groups | Compounds with two or more nitro groups (e.g., DNT, TNT) are generally more recalcitrant than mononitrated compounds. | Requires more specialized enzymatic machinery and often a consortium of microbes for complete degradation. | rsc.orgmdpi.com |

| Toxicity | Nitroaromatic compounds and their metabolic intermediates (e.g., hydroxylamines) can be toxic to microorganisms. | Inhibits microbial growth and metabolic activity, slowing or preventing bioremediation. | nih.govnih.gov |

| Chemical Stability | The overall molecule is thermodynamically stable and resistant to chemical change. | High activation energy is required for enzymatic reactions to proceed, making degradation slow. | mdpi.com |

Biological Strategies for Environmental Contaminant Transformation

Given the persistence and toxicity of nitroaromatic contaminants, various biological strategies, collectively known as bioremediation, have been developed. nih.govmdpi.com These approaches are generally considered more cost-effective and environmentally friendly than physical methods like incineration. dtic.milmdpi.com

Effective strategies often depend on site-specific factors, including the type and concentration of the contaminant. nih.gov Some prominent biological treatment methods include:

Bioaugmentation and Biostimulation: This involves either introducing specialized microorganisms (bioaugmentation) to a contaminated site or adding nutrients (biostimulation) to encourage the growth and activity of indigenous degraders. nih.gov

Bioreactors: For contaminated soils and wastewater, slurry-phase or packed-bed bioreactors provide a controlled environment to optimize microbial degradation. nih.govdtic.mil These systems allow for the management of factors like pH, temperature, and nutrient levels to enhance remediation efficiency. nih.gov For example, the fungus Phanerochaete chrysosporium has been used in batch reactors to successfully degrade 3,5-dinitrosalicylic acid. mdpi.com

Composting: This technique involves mixing contaminated soil with organic matter, which stimulates microbial activity and can effectively treat soils with high levels of explosives like TNT. nih.gov

Phytoremediation: This strategy uses plants to take up, contain, or transform contaminants from soil and water. nih.gov While it is a slower process, it can be a cost-effective solution for large areas with low-level, diffuse contamination. nih.gov

Combined Anaerobic-Aerobic Treatment: A practical approach for breaking down highly nitrated compounds involves a two-step process. An initial anaerobic treatment reduces the nitro groups to less toxic and more biodegradable amino groups, followed by an aerobic treatment to achieve complete mineralization of the resulting aromatic amines. mdpi.com

These strategies leverage the diverse metabolic capabilities of bacteria, fungi, and plants to detoxify and degrade recalcitrant nitroaromatic pollutants from the environment. nih.govmdpi.com

Advanced Analytical Methodologies and Derivatization Applications of 3,5 Dinitro 4 Propylbenzoic Acid

Utilization as an Internal Standard in Chromatographic Separations

An internal standard in chromatography is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. An ideal internal standard is chemically similar to the analyte but structurally distinct enough to be separated and detected independently.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

No specific studies or established methods were identified that utilize 3,5-Dinitro-4-propylbenzoic acid as an internal standard for GC-MS analysis. Research in this area typically focuses on compounds with similar volatility and ionization characteristics to the target analytes.

High-Performance Liquid Chromatography (HPLC) Techniques

Similarly, a thorough search of scientific databases yielded no instances of this compound being employed as an internal standard in HPLC methodologies. The selection of an internal standard in HPLC depends on factors such as solubility in the mobile phase and a retention time that does not interfere with the analytes of interest.

Derivatization for Analytical Identification of Organic Compounds

Derivatization is a technique used in chemical analysis to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by a particular method. This is often done to improve chromatographic separation, enhance detectability, or to create a solid with a sharp melting point for identification.

Formation of Esters for Alcohol Identification

The derivatization of alcohols with carboxylic acids or their more reactive acyl chloride counterparts to form solid ester derivatives is a classic method for their identification based on the derivative's melting point. While 3,5-dinitrobenzoic acid is frequently used for this purpose, no literature specifically documents the use of this compound to create ester derivatives for alcohol identification. Consequently, no data on the melting points of such esters is available.

Application in Amine Analysis

Analogous to alcohol derivatization, amines can be reacted with acyl chlorides to form solid amide derivatives. This technique aids in the identification and chromatographic analysis of amines. The use of 3,5-dinitrobenzoyl chloride (derived from 3,5-dinitrobenzoic acid) is a known practice. However, there are no specific research findings on the application of this compound or its corresponding acyl chloride for the analysis of amines.

Development of Chromogenic and Fluorometric Assays

Chromogenic and fluorometric assays are analytical methods that result in a measurable change in color or fluorescence, respectively, in the presence of a specific analyte. These assays are valued for their sensitivity and are often used in biological and environmental analysis. A search for the development of such assays involving this compound did not yield any relevant studies. While the nitroaromatic structure might suggest potential for chromogenic or fluorogenic properties upon reaction, no specific applications have been reported.

Diazo Coupling Reactions for Spectrophotometric Analysis

Diazo coupling reactions represent a significant analytical technique for the determination of various aromatic compounds. This method is predicated on the diazotization of a primary aromatic amine, followed by a coupling reaction with an activated aromatic compound to form a colored azo dye. The intensity of the resulting color, which can be quantified using spectrophotometry, is directly proportional to the concentration of the analyte.

The fundamental process involves treating a primary aromatic amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at a low temperature to form a diazonium salt. orientjchem.orgnih.govnih.gov This diazonium salt then acts as an electrophile in a subsequent coupling reaction with an electron-rich coupling agent, such as a phenol (B47542) or an aromatic amine. The resulting azo compound exhibits a characteristic absorption maximum in the visible region of the electromagnetic spectrum, facilitating its spectrophotometric determination. orientjchem.org

While specific studies detailing the use of this compound in diazo coupling reactions are not prevalent in the reviewed literature, the general principles of this methodology are widely applicable to aromatic amines. For instance, a variety of aromatic amines have been successfully determined using this technique with different coupling agents. nih.govnih.gov The reaction conditions, including pH, temperature, and reagent concentrations, are critical parameters that must be optimized for each specific analyte to ensure the formation of a stable and intensely colored azo dye. The choice of coupling agent is also crucial as it influences the molar absorptivity and the wavelength of maximum absorption of the resulting dye.

The general scheme for a diazo coupling reaction can be represented as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Where Ar-NH₂ is the primary aromatic amine and HX is the mineral acid)

Coupling: Ar-N₂⁺X⁻ + C₆H₅OH → Ar-N=N-C₆H₄-OH + HX (Coupling with phenol as an example)

The resulting azo dye (Ar-N=N-C₆H₄-OH) is the chromophore that is measured.

Use in Fluorometric Creatinine (B1669602) Analysis

A significant application of dinitrobenzoic acid derivatives lies in the sensitive and specific fluorometric analysis of creatinine, a key biomarker for renal function. Research has demonstrated that 3,5-dinitrobenzoate (B1224709), a compound structurally similar to this compound, reacts with creatinine under alkaline conditions to produce a highly fluorescent product. nih.gov This reaction forms the basis of a quantitative assay for creatinine in biological samples.

The reaction between 3,5-dinitrobenzoate and creatinine in a highly alkaline medium yields a fluorophore with distinct excitation and emission maxima. nih.gov The presence of the propyl group at the 4-position in this compound is not expected to interfere with the fundamental reaction mechanism, which involves the dinitroaromatic ring.

Reaction Conditions and Analytical Parameters

Studies on the analogous 3,5-dinitrobenzoic acid have elucidated the optimal conditions for this fluorometric assay. The reaction proceeds rapidly in the presence of Group IA bases, particularly in mixed solvent systems. nih.gov One optimized method involves the use of 3,5-dinitrobenzoic acid dissolved in 1,4-butanediol (B3395766) with hydrogen peroxide, mixed with an aqueous solution of sodium hydroxide (B78521). uw.edu.plnih.gov

The analytical performance of this fluorometric method demonstrates high sensitivity and a low detection limit for creatinine.

| Parameter | Value | Reference |

| Excitation Maximum | ~410 nm | nih.gov |

| Emission Maximum | ~475 nm | nih.gov |

| Linearity Range | 5 - 50 µmol/L | nih.gov |

| Detection Limit | < 1 µmol/L | nih.gov |

This interactive table summarizes the key analytical parameters for the fluorometric determination of creatinine using the 3,5-dinitrobenzoate method.

Further investigations into this method have refined the reaction conditions to enhance its applicability to real human serum samples. An optimized protocol using 25 mmol L⁻¹ 3,5-dinitrobenzoic acid in 1,4-butanediol with 58 mmol L⁻¹ hydrogen peroxide and 2 mol L⁻¹ sodium hydroxide has been developed. uw.edu.plnih.gov This refined method exhibits a broad linear range and excellent limits of detection and quantification.

| Parameter | Value | Reference |

| Linearity Range | 2.6 - 750 µmol/L | nih.gov |

| Limit of Detection (LOD) | 0.7 µmol/L | nih.gov |

| Limit of Quantification (LOQ) | 2.6 µmol/L | nih.gov |

This interactive table presents the analytical performance characteristics of an optimized fluorometric creatinine assay using 3,5-dinitrobenzoic acid.

The high specificity of this fluorometric assay is a notable advantage, with minimal interference from other common serum components such as urea, uric acid, bilirubin, albumin, and glucose. uw.edu.plnih.gov This specificity, combined with its sensitivity, makes the dinitrobenzoate-based fluorometric method a robust tool for clinical diagnostics. The underlying principles and reaction mechanisms are directly translatable to the use of this compound for the same purpose.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dinitro-4-propylbenzoic acid with high purity?

- Methodology :

- Nitration : Start with 4-propylbenzoic acid as the precursor. Introduce nitro groups at the 3 and 5 positions using mixed nitric-sulfuric acid under controlled temperature (0–5°C). Monitor reaction progress via TLC .

- Purification : Recrystallize the crude product from ethanol or methanol, leveraging its solubility profile (50 mg/mL in ethanol). Filter under reduced pressure to remove insoluble byproducts .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 204–208°C (analogous) | |

| Solubility (ethanol) | 50 mg/mL |

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify propyl chain integration (δ ~1.0–1.5 ppm for CH, δ ~1.6–2.0 ppm for CH) and nitro group positions (aromatic protons deshielded to δ ~8.5–9.0 ppm) .

- IR Spectroscopy : Confirm nitro (–NO) stretches at 1520–1350 cm and carboxylic acid (–COOH) at 2500–3300 cm .

Q. What solvents and storage conditions are optimal for stability studies?

- Solubility Profile :

| Solvent | Solubility | Stability Notes |

|---|---|---|

| Ethanol | High (50 mg/mL) | Stable at 4°C, avoid light |

| Water | Insoluble | Hydrolyzes under alkaline conditions |

Advanced Research Questions

Q. How does the propyl substituent influence regioselectivity during nitration?

- Mechanistic Insight :

- The electron-donating propyl group at the 4-position directs nitration to the meta (3 and 5) positions due to steric and electronic effects. Computational modeling (DFT) can predict charge distribution and reactive sites .

- Experimental Validation : Compare XRD crystal structures of intermediates to confirm nitro group positioning .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-aromatic compounds?

- Triangulation Approach :

- Cross-validate NMR, IR, and mass spectrometry (e.g., ESI-MS for molecular ion [M–H] at m/z 211–212). For ambiguous peaks, employ 2D NMR (COSY, HSQC) .

- Case Study : Discrepancies in aromatic proton shifts due to rotational isomerism can be resolved by variable-temperature NMR .

Q. What experimental designs are suitable for assessing biological activity (e.g., enzyme inhibition)?

- Protocol :

- Enzyme Assays : Test inhibition of salicylate hydroxylase (analogous to salicylic acid derivatives) using UV-Vis spectroscopy to monitor NADH oxidation at 340 nm .

- Dose-Response : Prepare 0.1–100 μM solutions in PBS (pH 7.4) and calculate IC values via nonlinear regression .

Q. How to evaluate the ecotoxicological impact of this compound?

- Guidelines :

- Follow OECD Test No. 201 (algae growth inhibition) and 202 (Daphnia acute toxicity). Use LC/EC endpoints .

- Environmental Data :

| Parameter | Hazard Classification | Source |

|---|---|---|

| Aquatic Toxicity | Long-term hazard |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products